molecular formula C16H23N3O4S B5361715 1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide

1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B5361715
M. Wt: 353.4 g/mol
InChI Key: MOMIRGPIVWUDFA-UHFFFAOYSA-N
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Description

1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide is a synthetic compound with a molecular formula of C16H23N3O4S and a molecular weight of 353.44 g/mol . This compound is characterized by the presence of a piperidine ring, an acetyl group, and a dimethylsulfamoyl phenyl group, making it a versatile molecule in various chemical and pharmaceutical applications.

Properties

IUPAC Name

1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-12(20)19-10-8-13(9-11-19)16(21)17-14-4-6-15(7-5-14)24(22,23)18(2)3/h4-7,13H,8-11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMIRGPIVWUDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide involves several steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptor proteins, altering signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide: Similar structure but with a methylsulfamoyl group instead of dimethylsulfamoyl.

    1-acetyl-N-[4-(ethylsulfamoyl)phenyl]piperidine-4-carboxamide: Contains an ethylsulfamoyl group, leading to different chemical and biological properties.

    1-acetyl-N-[4-(phenylsulfamoyl)phenyl]piperidine-4-carboxamide: Features a phenylsulfamoyl group, which may result in distinct pharmacological activities.

The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical reactivity and biological activity compared to its analogs.

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